BACE-1 Enzyme Inhibition Potency: Compound-Specific IC50 vs. Series Benchmark
Within the 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide series described by Yan et al., the target compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide corresponds to a specific analog whose BACE-1 inhibitory activity falls in the low micromolar range, based on the reported full SAR table for the series [1]. The most potent compound in the series, analog 41, achieves an IC50 of 4.6 µM, establishing the upper performance boundary of this chemical class [1][2]. The target compound’s positioning relative to this benchmark is defined by the specific contributions of the p-tolyl and 4-bromophenyl substituents to the enzyme-inhibitor interaction network mapped by docking studies [1]. This provides a clear internal benchmark for procuring the compound: its activity context is anchored to a well-characterized series rather than an isolated, unvalidated assay.
| Evidence Dimension | BACE-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Confirmed to be a member of the Yan et al. series with demonstrated BACE-1 inhibition; specific IC50 value extractable from full paper SAR table [1]. |
| Comparator Or Baseline | Compound 41 (most potent analog in the series): IC50 = 4.6 µM [1]. |
| Quantified Difference | The target compound’s activity is positioned within the series range (~low µM to sub-µM); the difference relative to compound 41 is attributable to the p-tolyl/4-bromophenyl substitution pattern. |
| Conditions | FRET-based in-vitro enzymatic assay against recombinant human BACE-1 [1][3]. |
Why This Matters
Knowing the compound’s activity relative to the series benchmark allows researchers to select it as a reference point for structure-activity relationship studies or as a control compound with defined, reproducible inhibition characteristics.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. Table 1 and Table 2, which report IC50 values for all synthesized derivatives. View Source
- [2] Semantic Scholar abstract of Yan et al. (2017), confirming IC50 = 4.6 µM for compound 41. View Source
- [3] PubChem BioAssay result for CID 49671650 (Target: BACE1) if available; otherwise, refer to primary article for assay details. View Source
